

NIBR-17: A Technical Overview of a Pan-Class I PI3K Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to **NIBR-17**, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. **NIBR-17**, also referred to as compound 17 in initial discovery literature, has demonstrated significant activity against all four class I PI3K isoforms, making it a valuable tool for research in oncology and other signaling pathways.

Chemical Structure and Properties

NIBR-17 is a heterocyclic pyrimidine derivative. While a specific IUPAC name for **NIBR-17** is not readily available in public databases, its chemical identity is established through its molecular formula, CAS number, and its published chemical structure.

Table 1: Chemical Identifiers and Properties of NIBR-17



Identifier	Value
Molecular Formula	C18H20N8O2
Molecular Weight	380.40 g/mol [1]
CAS Number	944396-88-7[1]
SMILES String	O=C(NC1=NC(N2CCOCC2)=CC(C3=CN=C(N) N=C3)=N1)C4=CC=CC=C4
Physical State	Solid (presumed)
Solubility	Not publicly available
Melting Point	Not publicly available

Biological Activity

NIBR-17 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , γ , and δ). Its inhibitory activity is most potent against the p110 α isoform.

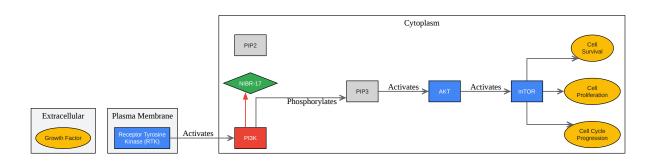
Table 2: In Vitro Inhibitory Activity of NIBR-17 against Class I PI3K Isoforms

PI3K Isoform	IC ₅₀ (nM)
p110α	1[2]
p110β	92[2]
p110γ	9[2]
p110δ	20[2]

Mechanism of Action and Signaling Pathway

NIBR-17 exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, growth, survival, and metabolism. By blocking the catalytic activity of PI3K, **NIBR-17** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT and mTOR.





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Figure 1. Simplified PI3K/AKT signaling pathway and the inhibitory action of NIBR-17.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the discovery of **NIBR-17** and standard biochemical assays for PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of **NIBR-17** against the different PI3K isoforms.

Materials:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , and p110 γ)
- PIP2 substrate
- ATP (with y-32P-ATP for radiometric detection or cold ATP for other detection methods)
- NIBR-17 (or other test compounds)

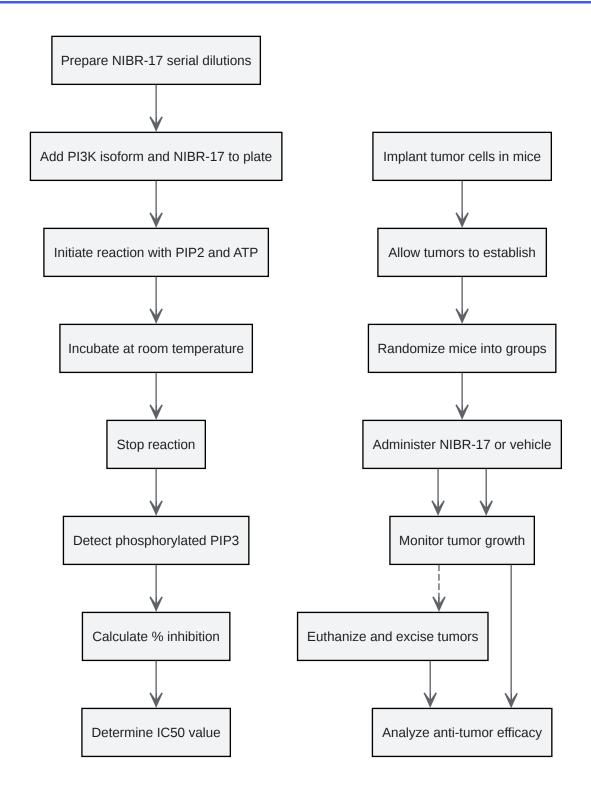


- · Kinase buffer
- Stop solution
- Scintillation counter or appropriate detection instrument

Procedure:

- Prepare a serial dilution of **NIBR-17** in a suitable solvent (e.g., DMSO).
- In a reaction plate, add the kinase buffer, the respective PI3K isoform, and the NIBR-17 dilution.
- Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Detect the amount of phosphorylated PIP3. For radiometric assays, this involves capturing the radiolabeled PIP3 on a filter and measuring the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of NIBR-17 relative to a control
 without the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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